1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
Description
Properties
IUPAC Name |
1-(5-amino-1-propylbenzimidazol-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16;;/h4-5,7-8,16H,3,6,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJOYCIAGZRMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The key intermediate is typically a 5-amino-1-alkyl-1H-benzimidazol-2-yl derivative such as ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate or related compounds with propyl substituents. This intermediate is prepared by standard benzimidazole synthesis methods involving condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or esters.
Alkylation with 2-Haloethanol
- The 5-amino group on the benzimidazole is alkylated using 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol).
- The reaction is carried out in aqueous or organic solvents such as chloroform or acetic acid/acetate buffer systems.
- Reaction conditions:
- Temperature range: 0–70 °C, often starting at low temperature (0–5 °C) and then warming to room temperature or slightly elevated temperatures (up to 65–70 °C).
- pH control is crucial, typically maintaining pH below 9.1 in acetate buffers.
- Reaction time varies from several hours to overnight (8–16 hours).
- Bases such as sodium carbonate, potassium carbonate, or sodium bicarbonate are used to facilitate the alkylation.
- Sodium iodide may be added as a catalyst to enhance the halide displacement.
- The product is a bis-(2-hydroxyethyl)amino substituted benzimidazole intermediate.
Conversion to Dihydrochloride Salt
- The hydroxyethyl intermediate is treated with thionyl chloride in anhydrous solvents like chloroform at low temperatures (0–5 °C) to form a reactive intermediate.
- After completion, concentrated hydrochloric acid is added to hydrolyze and convert the compound into the dihydrochloride salt.
- The mixture is heated (55–90 °C) for several hours (6–16 hours) to ensure complete conversion.
- The reaction mixture is then filtered, treated with activated carbon to remove impurities, and concentrated.
- The solid product is washed with solvents such as acetone and recrystallized from water or water/acetone mixtures to yield the pure dihydrochloride salt, often as a monohydrate.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Alkylation | 2-bromoethanol or 2-chloroethanol, sodium carbonate, sodium iodide | 0–5 °C to 65–70 °C | 8–16 hours | pH maintained <9.1, aqueous or organic solvent |
| Thionyl chloride treatment | Thionyl chloride in chloroform | 0–5 °C to reflux | 1–3 hours | Slow addition, temperature control critical |
| Hydrochloric acid hydrolysis | Concentrated HCl | 55–90 °C | 6–16 hours | Conversion to dihydrochloride salt |
| Purification | Activated carbon, filtration, recrystallization | Ambient to 40 °C | Variable | Recrystallization from acetone/water |
Research Findings and Optimization Notes
- The use of acetate buffer systems at controlled pH improves selectivity and yield of the hydroxyethylation step.
- Sodium iodide as a catalytic additive enhances the halide displacement efficiency.
- Maintaining low temperature during thionyl chloride addition prevents decomposition and side reactions.
- The recrystallization solvent system affects the hydrate form and purity of the final dihydrochloride salt.
- The final product’s melting point and purity are consistent with literature values for related benzimidazole dihydrochlorides (melting point range ~148–151 °C for related compounds).
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The benzimidazole core can undergo condensation reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound is structurally related to benzimidazole derivatives, which have shown promise as anticancer agents. Research indicates that compounds in this class can inhibit tumor growth by affecting DNA synthesis and repair mechanisms. For instance, derivatives have been developed that target specific cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells .
- A notable example is the synthesis of derivatives that enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells .
-
Neurological Disorders :
- Studies suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds with similar structures have been investigated for neuroprotective effects and as modulators of neurotransmitter systems, particularly in conditions like Alzheimer's disease and Parkinson's disease .
- Antimicrobial Activity :
Biochemical Applications
-
Proteomics Research :
- The compound is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. Its ability to selectively bind to specific proteins allows researchers to elucidate complex biological pathways and mechanisms .
- It has been employed in mass spectrometry-based proteomics to identify post-translational modifications, which are crucial for understanding protein function and regulation.
- Drug Design :
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Benzimidazole Core
1-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-ethanol Dihydrochloride (CAS 799260-16-5)
- Structural Differences : The methyl group at the 1-position (vs. propyl in the target compound) reduces steric bulk and lipophilicity.
- Physicochemical Impact: Lower molecular weight (estimated ~250 g/mol vs. ~278 g/mol for the propyl analog).
(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-methanol Dihydrochloride (CAS 1158781-00-0)
- Structural Differences: Methanol replaces ethanol at the 2-position.
- Physicochemical Impact: Shorter carbon chain decreases molecular weight (250.12 g/mol vs. ~278 g/mol).
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzoimidazol-2-YL)butanoate (Compound 2, )
- Structural Differences: A butanoate ester and benzyl(2-hydroxyethyl)amino group replace the ethanol and amino substituents.
- Functional Impact :
Heterocyclic Variations and Salt Forms
(1-Cyclopropyl-1H-imidazol-5-YL)methanamine Dihydrochloride
- Core Heterocycle : Imidazole (vs. benzimidazole), lacking fused benzene ring.
- Cyclopropyl group introduces steric constraints distinct from the propyl chain .
Valtorcitabine Dihydrochloride
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C12H19Cl2N3O
- Molecular Weight : 292.21 g/mol
- CAS Number : 947013-14-1
Biological Activities
The biological activities of 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol dihydrochloride are primarily linked to its interactions with various biological targets, leading to significant pharmacological effects:
Anticancer Activity
Research indicates that compounds with benzimidazole structures can exhibit anticancer properties. The mechanism involves:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
- Inhibition of Kinases : It has been shown to inhibit protein kinases, which play crucial roles in cell cycle regulation and cancer progression. For instance, derivatives of benzimidazole have demonstrated inhibitory activity against CK1δ, a kinase involved in various cellular processes .
Antimicrobial Properties
Studies have reported that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's amino group enhances its ability to interact with microbial targets, potentially leading to cell wall disruption or inhibition of essential metabolic pathways .
Antiviral Effects
The benzimidazole moiety has been associated with antiviral activities, particularly against viral enzymes involved in replication. This suggests potential applications in treating viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It binds to active sites of enzymes, inhibiting their function.
- DNA Interaction : It may disrupt DNA integrity and function through intercalation.
- Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate interactions with cell membranes, enhancing permeability and efficacy against pathogens .
Comparative Analysis
A comparison of 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol dihydrochloride with other benzimidazole derivatives reveals unique properties:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| 1-(5-Amino-1-propyl-1H-benzimidazol-2-YL)-ethanol dihydrochloride | Moderate | Good | DNA intercalation, Enzyme inhibition |
| 2-Methylbenzimidazole | Low | Moderate | Enzyme inhibition |
| 5,6-Dimethylbenzimidazole | High | High | DNA intercalation |
Case Studies
Several studies have highlighted the biological potential of benzimidazole derivatives:
- Study on CK1δ Inhibitors : A study demonstrated that certain benzimidazole derivatives exhibited nanomolar potency against CK1δ, suggesting that structural modifications could enhance their efficacy as anticancer agents .
- Antimicrobial Efficacy : Research showed that amino alcohol derivatives of benzimidazole displayed moderate to good activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
- Viral Inhibition Studies : Investigations into the antiviral properties of benzimidazole derivatives revealed promising results against various viral targets, warranting further exploration for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves coupling 5-amino-1-propyl-1H-benzimidazole with an ethanol derivative under controlled conditions. Key steps include:
- Nucleophilic substitution : Reacting 5-amino-1-propyl-1H-benzimidazole with 2-chloroethanol or a similar precursor in a polar solvent (e.g., dioxane) with a base like anhydrous potassium carbonate .
- Reflux conditions : Heating at 80–100°C for 16–24 hours to ensure complete reaction .
- Purification : Recrystallization from ethanol or methanol to isolate the dihydrochloride salt . Yield optimization may require adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the propyl chain, benzimidazole ring, and ethanol moiety. Aromatic protons (6.8–7.5 ppm) and the propyl chain’s methylene groups (1.0–1.8 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~323.1 for CHClNO) .
- X-ray crystallography : SHELXL software can refine crystal structures, particularly to confirm dihydrochloride salt formation and hydrogen-bonding networks .
Q. How can solubility and stability profiles be systematically determined for this compound?
- Solubility : Perform phase-solubility studies in water, DMSO, and ethanol at 25°C and 37°C. The dihydrochloride salt likely exhibits higher aqueous solubility than the free base .
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., hydrolysis of the ethanol group) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS/MS to identify metabolic instability or poor penetration .
- Receptor-binding assays : Compare affinity for benzimidazole-targeted enzymes (e.g., kinases) across species to explain interspecies variability .
- Dose-response optimization : Adjust dosing regimens in animal models to align with in vitro IC values, accounting for plasma protein binding .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to benzimidazole-associated targets (e.g., tubulin or DNA topoisomerases). Focus on the ethanol group’s role in hydrogen bonding .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS to identify critical residues for binding .
Q. What experimental approaches validate the dihydrochloride salt’s impact on crystallographic packing and bioactivity?
- Single-crystal XRD : Compare salt vs. free base structures to assess how chloride ions influence lattice energy and solubility .
- Dissolution testing : Measure dissolution rates in simulated gastric fluid (pH 1.2) to correlate salt formation with enhanced bioavailability .
Q. How do substituent variations (e.g., propyl vs. methyl groups) affect the compound’s biochemical efficacy?
- SAR studies : Synthesize analogs with methyl, ethyl, and propyl chains. Test against target enzymes (e.g., cytochrome P450 isoforms) to evaluate chain length’s role in potency .
- LogP measurements : Determine partition coefficients to quantify hydrophobicity changes, which may influence membrane permeability .
Methodological Considerations
Q. What protocols mitigate impurities during large-scale synthesis?
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates like unreacted 5-amino-benzimidazole .
- Column chromatography : Employ reverse-phase C18 columns with acetonitrile/water gradients to remove byproducts (e.g., dimerized species) .
Q. How can researchers address discrepancies in reported melting points or spectral data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
